![molecular formula C24H30O3 B601941 6,7-Epidrospirenone CAS No. 889652-31-7](/img/structure/B601941.png)
6,7-Epidrospirenone
Overview
Description
6,7-Epidrospirenone is a chemical compound . It is a key intermediate for the synthetic preparation of Drospirenone analogues.
Synthesis Analysis
The synthesis of 6,7-Epidrospirenone involves several steps. A novel use of commercial 6,7-dihydrobenzo [b]thiophen-4 (5H)-one as a precursor to an efficacious Buchwald–Hartwig amination step has been reported .Molecular Structure Analysis
The molecular formula of 6,7-Epidrospirenone is C24H30O3 . It has a molecular weight of 366.493 Da and a monoisotopic mass of 366.219482 Da .Physical And Chemical Properties Analysis
6,7-Epidrospirenone has a density of 1.3±0.1 g/cm3, a boiling point of 552.2±50.0 °C at 760 mmHg, and a flash point of 241.6±30.2 °C . It has 3 H bond acceptors, 0 H bond donors, and 0 freely rotating bonds .Scientific Research Applications
Pharmaceuticals and Medicine
6,7-Epidrospirenone is a synthetic steroid with potential applications in pharmaceuticals, particularly as an active ingredient in contraceptives. It is structurally related to drospirenone, a well-known progestin used in birth control pills . The compound’s ability to act on progesterone receptors makes it a candidate for hormone replacement therapy and the treatment of endocrine disorders .
Chemical Research
In the realm of chemistry, 6,7-Epidrospirenone serves as a chemical intermediate for the synthesis of other steroidal compounds. Its complex structure provides a basis for studying stereoisomerism and the effects of subtle structural changes on biological activity .
Biotechnology
Biotechnological research explores the use of 6,7-Epidrospirenone in the development of bioactive materials that can interact with biological systems. This includes the creation of novel drug delivery systems that target specific tissues or organs, enhancing the efficacy and reducing the side effects of medications .
Material Science
In material science, the structural properties of 6,7-Epidrospirenone could be analyzed for the development of new materials with specific mechanical or thermal properties. Its molecular framework might inspire the design of polymers or composites for medical implants or environmentally responsive materials .
Environmental Impact
The environmental impact of 6,7-Epidrospirenone and its derivatives is an important area of study. Researchers investigate the degradation products and their effects on ecosystems, aiming to develop more sustainable pharmaceutical practices and reduce the ecological footprint of steroid production .
Industrial Applications
6,7-Epidrospirenone may find industrial applications as a precursor in the synthesis of various commercial products. Its potential for creating new formulations in cosmetics or health supplements is an area of ongoing research, with a focus on safety and regulatory compliance .
Advancements in Science
The role of 6,7-Epidrospirenone in scientific advancements is multifaceted. It contributes to the understanding of hormone action mechanisms, aids in the discovery of new therapeutic agents, and serves as a model compound for testing new synthetic methodologies .
Analytical and Diagnostic Applications
Finally, 6,7-Epidrospirenone can be utilized in analytical chemistry and diagnostics. It may be used as a standard or reference compound in chromatography and mass spectrometry, helping to identify and quantify hormones or similar substances in biological samples .
properties
IUPAC Name |
(1R,2S,4S,10R,11S,14S,15S,16S,18S,19S)-10,14-dimethylspiro[hexacyclo[9.8.0.02,4.05,10.014,19.016,18]nonadec-5-ene-15,5'-oxolane]-2',7-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H30O3/c1-22-6-3-12(25)9-17(22)13-10-14(13)20-16(22)4-7-23(2)21(20)15-11-18(15)24(23)8-5-19(26)27-24/h9,13-16,18,20-21H,3-8,10-11H2,1-2H3/t13-,14+,15+,16-,18-,20+,21-,22+,23-,24-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
METQSPRSQINEEU-LPRBJKGUSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC(=O)C=C1C3CC3C4C2CCC5(C4C6CC6C57CCC(=O)O7)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CCC(=O)C=C1[C@H]3C[C@H]3[C@@H]4[C@@H]2CC[C@]5([C@H]4[C@@H]6C[C@@H]6[C@@]57CCC(=O)O7)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H30O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00237450 | |
Record name | 6,7-Epidrospirenone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00237450 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
366.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
889652-31-7 | |
Record name | 6,7-Epidrospirenone | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0889652317 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 6,7-Epidrospirenone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00237450 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 6,7-EPIDROSPIRENONE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D9Q360L95K | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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